molecular formula C10H32N4O8P2 B1347091 4,9-Diazadodecamethylenediamine bis(phosphate) CAS No. 3891-79-0

4,9-Diazadodecamethylenediamine bis(phosphate)

Cat. No.: B1347091
CAS No.: 3891-79-0
M. Wt: 398.33 g/mol
InChI Key: GOQWEECJRRZEHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,9-Diazadodecamethylenediamine bis(phosphate) is C10H26N4 . The InChI string, which represents the molecular structure, is InChI=1/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/p+4 .


Physical and Chemical Properties Analysis

The molar mass of this compound is 202.34 g/mol . It has a density of 0.937 g/cm³ . The melting point is 28-30°C (lit.) , and the boiling point is 150°C at 5 mmHg (lit.) . It is soluble in chloroform, methanol, water, and lower alcohols, but insoluble in ether, benzene, and petroleum ether .

Scientific Research Applications

Organophosphate Esters in Environmental Monitoring

Organophosphate esters (OPEs) are used as flame retardants and plasticizers in consumer products. Studies have focused on their presence in the environment and the potential health risks, particularly for children. For example, research in Australia analyzed urinary metabolites of OPEs in children, highlighting the widespread exposure and the need for understanding the implications on children's health (He et al., 2018).

Bisphosphonates in Medical Chemistry

Bisphosphonates, while not directly related to the compound , are analogs of pyrophosphates and have a P-C-P bond similar to organophosphates. They are known for their role in inhibiting bone resorption in diseases such as osteoporosis and Paget's disease. Their development and applications in both the industrial and medical fields demonstrate the versatility of phosphorus-containing compounds (Fleisch, 2001).

Hydroxy- and Amino-Phosphonates and Bisphosphonates

Phosphonates and bisphosphonates are stable analogs of phosphates with significant interest in medicinal and industrial chemistry. Hydroxy bisphosphonates are notably effective for preventing bone loss. Research continues into synthesizing various classes of these compounds to explore their physical, chemical, biological, therapeutic, and toxicological characteristics (Kaboudin et al., 2022).

Environmental Impact and Detection of Organophosphates

The environmental impact of organophosphate flame retardants and the development of methods for their detection in textiles and other products have been subjects of research. These studies aim to understand the distribution, toxicity, and exposure pathways of organophosphates to mitigate potential health risks (Ooshima et al., 2022).

Safety and Hazards

This compound is classified as irritating to eyes and skin (R36/38), and it causes burns (R34) . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,9-Diazadodecamethylenediamine bis(phosphate) involves the reaction of 1,12-dodecanediamine with phosphoric acid to form the desired compound.", "Starting Materials": [ "1,12-dodecanediamine", "phosphoric acid" ], "Reaction": [ "Add 1,12-dodecanediamine to a reaction flask", "Add phosphoric acid to the reaction flask", "Heat the reaction mixture to 100-120°C for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with water", "Dry the product under vacuum" ] }

CAS No.

3891-79-0

Molecular Formula

C10H32N4O8P2

Molecular Weight

398.33 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4)

InChI Key

GOQWEECJRRZEHR-UHFFFAOYSA-N

SMILES

C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-]

Canonical SMILES

C(CCNCCCN)CNCCCN.OP(=O)(O)O.OP(=O)(O)O

3891-79-0

Pictograms

Irritant

Origin of Product

United States

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